REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8]2[N:9]=[CH:10][C:11]3[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][C:12]=3[N:13]=2)[CH2:3][CH2:2]1.C(Cl)Cl.Cl.O1CCOCC1>CCOCC.CO.CO>[O:1]1[CH2:2][CH2:3][CH:4]([NH:7][C:8]2[N:9]=[CH:10][C:11]3[CH2:17][CH2:16][NH:15][CH2:14][C:12]=3[N:13]=2)[CH2:5][CH2:6]1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC.CO
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained under nitrogen
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
A methanolic NH3 solution (25 mL, 7 N) and additional DCM (100 mL) was added
|
Type
|
FILTRATION
|
Details
|
The precipitated salts were filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a brown solid which
|
Type
|
CUSTOM
|
Details
|
A fine light brown solid precipitated
|
Type
|
FILTRATION
|
Details
|
recovered by filtration
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)NC=1N=CC2=C(N1)CNCC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |